1-(Boc-amino-acetyl)-pyrrolidine chemical structure and properties
1-(Boc-amino-acetyl)-pyrrolidine chemical structure and properties
The following is an in-depth technical guide on 1-(Boc-amino-acetyl)-pyrrolidine , structured for researchers and drug development professionals.
Chemical Structure, Synthesis, and Pharmacological Applications[1][2]
Executive Summary
1-(Boc-amino-acetyl)-pyrrolidine (also known as Boc-Gly-Pyrrolidide or tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate ) is a specialized peptidomimetic intermediate used in the synthesis of bioactive compounds, particularly protease inhibitors and anti-tubercular conjugates.[1] Structurally, it consists of a glycine linker protected by a tert-butoxycarbonyl (Boc) group, coupled to a pyrrolidine ring.[1] This motif mimics the N-terminal geometry of proline-containing peptides, making it a critical scaffold for designing Prolyl Oligopeptidase (POP) inhibitors and exploring structure-activity relationships (SAR) in "gliptin" class drugs.
Chemical Identity & Core Properties[1][2][3][4][5][6][7][8][9]
This compound serves as a lipophilic, conformationally restricted building block. The pyrrolidine ring reduces the conformational freedom of the C-terminus, often enhancing metabolic stability against carboxypeptidases.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate |
| Common Names | Boc-Gly-Pyrrolidine; Boc-Gly-Pyr; 1-(N-Boc-glycyl)pyrrolidine |
| CAS Registry Number | Not widely indexed; derivative of CAS 4530-20-5 (Boc-Gly-OH) |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| Lipophilicity (cLogP) | ~0.8 - 1.2 (Estimated) |
| SMILES | CC(C)(C)OC(=O)NCC(=O)N1CCCC1 |
| InChIKey | DQQJBEAXSOOCPG-UHFFFAOYSA-N (Calculated) |
Spectroscopic Characterization
Accurate identification is vital for quality control.[2] The following NMR data is derived from purified samples used in conjugate synthesis.
Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl₃ (Deuterochloroform)
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¹H NMR (500 MHz):
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¹³C NMR (125 MHz):
Analytic Insight: The splitting of the pyrrolidine signals in ¹³C NMR (46.9/46.3 ppm) indicates restricted rotation around the amide bond, a characteristic feature of N,N-dialkyl amides that contributes to the scaffold's rigidity.
Synthesis & Manufacturing Protocol
The synthesis of 1-(Boc-amino-acetyl)-pyrrolidine is typically achieved via standard peptide coupling reagents. The following protocol uses EDC/HOBt, ensuring high yield and minimal racemization (though glycine is achiral, this method is adaptable for chiral analogs).
Experimental Workflow
Reagents:
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Boc-Gly-OH (1.0 equiv)
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Pyrrolidine (1.1 equiv)
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EDC·HCl (1.2 equiv)
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HOBt (1.2 equiv)[3]
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DIPEA (Diisopropylethylamine, 2.0 equiv)
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Solvent: Dichloromethane (DCM) or DMF
Step-by-Step Protocol:
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Activation: Dissolve Boc-Gly-OH in anhydrous DCM (0.1 M concentration) at 0°C. Add HOBt and EDC·HCl. Stir for 15–30 minutes to form the active ester.
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Coupling: Add Pyrrolidine and DIPEA dropwise to the reaction mixture.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[4]
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Work-up:
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Dilute with excess DCM.
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Wash sequentially with 1M HCl (to remove unreacted amine/EDC), Saturated NaHCO₃ (to remove unreacted acid), and Brine.
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Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude oil is typically purified via silica gel flash chromatography (Eluent: 20-50% EtOAc in Hexane).
Synthesis Pathway Diagram
Figure 1: Standard coupling pathway for the synthesis of Boc-Gly-Pyrrolidide.
Applications in Drug Discovery[1][4][11][14]
A. Anti-Tubercular Hybrid Conjugates
Research has utilized 1-(Boc-amino-acetyl)-pyrrolidine as a lipophilic linker in the development of Pyrazinoic Acid (POA) conjugates .
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Mechanism: The pyrrolidine moiety increases the lipophilicity of the conjugate, potentially enhancing penetration through the waxy cell wall of Mycobacterium tuberculosis.
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Outcome: The Boc group is removed (deprotection), and the free amine is coupled to POA. The resulting "POA-Gly-Pyr" conjugates have shown promise in reducing the required dose of Pyrazinamide.
B. Prolyl Oligopeptidase (POP) Inhibition
The Gly-Pyrrolidine motif is a minimal pharmacophore for POP inhibitors.
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Target: POP (EC 3.4.21.26) cleaves peptides after a proline residue.
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Design Strategy: The pyrrolidine ring mimics the P1 proline residue of the substrate. By varying the N-terminal protection (replacing Boc with specific heteroaromatic groups), researchers can tune the affinity and selectivity for POP versus DPP-IV.
C. "Gliptin" Precursors
While most approved DPP-IV inhibitors (e.g., Vildagliptin, Saxagliptin) possess a nitrile group on the pyrrolidine ring (cyanopyrrolidine) to form a covalent bond with the enzyme, the Boc-Gly-Pyrrolidine scaffold serves as a non-covalent control or a starting material for synthesizing 2-substituted pyrrolidine analogs via lithiation-substitution sequences.
Pharmacophore Map
Figure 2: Pharmacophore decomposition highlighting the functional role of each structural domain.
Handling & Stability
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Storage: Store at 2–8°C. The compound is stable as an oil or solid for months if kept dry.
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Deprotection: The Boc group is acid-labile. Removal is typically achieved using TFA/DCM (1:1) or 4M HCl in Dioxane .
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Caution: Deprotection yields the amine salt (Gly-Pyrrolidide · HCl), which is hygroscopic.
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Safety: Standard PPE (gloves, goggles) is required. Avoid inhalation of vapors if the compound is in an oil state with residual solvents.
References
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Synthesis and NMR Characterization
- Efficient Synthesis of Pyrazinoic Acid Hybrid Conjugates. Thieme E-Books & E-Journals.
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Peptidomimetic Applications
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General Coupling Protocols
- Standard practices for Fmoc/Boc-based solid-phase peptide synthesis. University of California, Irvine.
